3-Methyl-4-(propan-2-yl)phenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate
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Overview
Description
3-Methyl-4-(propan-2-yl)phenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is a complex organic compound that features a combination of aromatic rings, bromine, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(propan-2-yl)phenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate typically involves multiple steps, including electrophilic aromatic substitution and sulfonation reactions. One common method involves the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The resulting brominated intermediate is then subjected to sulfonation using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(propan-2-yl)phenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-donating methoxy groups and electron-withdrawing bromine and sulfonate groups.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and sulfur trioxide (SO3) in the presence of Lewis acids like aluminum chloride (AlCl3).
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives .
Scientific Research Applications
3-Methyl-4-(propan-2-yl)phenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate has several scientific research applications, including:
Synthetic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: It can be used in the design and synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(propan-2-yl)phenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate involves its interaction with various molecular targets through electrophilic and nucleophilic pathways. The presence of electron-donating and electron-withdrawing groups allows it to participate in a range of chemical reactions, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxybenzene-1-sulfonate: Lacks the 3-Methyl-4-(propan-2-yl)phenyl group, making it less complex.
3-Methyl-4-(propan-2-yl)phenyl 4-bromo-2,5-dimethoxybenzene: Lacks the sulfonate group, affecting its solubility and reactivity.
Properties
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO5S/c1-11(2)14-7-6-13(8-12(14)3)24-25(20,21)18-10-16(22-4)15(19)9-17(18)23-5/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSZXIPFTHIEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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